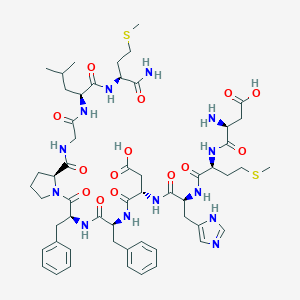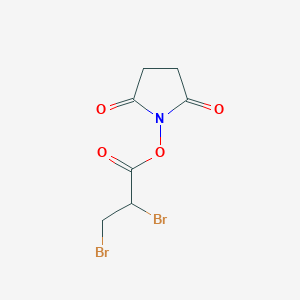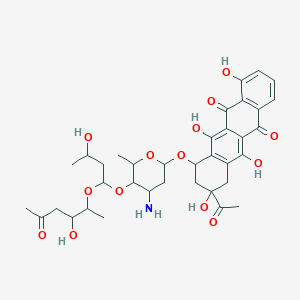
(Dimethoxy(methyl)silyl)methyl methacrylate
Vue d'ensemble
Description
Il s'agit d'un dépresseur du système nerveux central avec un spectre unique d'effets pharmacologiques, notamment des propriétés nootropiques, anticonvulsivantes et légèrement activantes . Contrairement à de nombreux autres dépresseurs du système nerveux central, l'hopanténate de calcium ne provoque pas de dépendance, d'hyperstimulation ni de syndrome de sevrage .
Applications De Recherche Scientifique
Calcium hopantenate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Calcium hopantenate is used in the treatment of neurological, psychological, and psychiatric conditions. .
Safety and Hazards
(Dimethoxy(methyl)silyl)methyl methacrylate is combustible . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'hopanténate de calcium est synthétisé par réaction de l'acide hopanténique avec des ions calcium. Le processus implique la formation d'un sel de calcium de l'acide hopanténique. La réaction a généralement lieu en milieu aqueux, où l'acide hopanténique est dissous puis mis à réagir avec un sel de calcium, tel que le chlorure de calcium, sous des conditions de pH contrôlées .
Méthodes de production industrielle
La production industrielle de l'hopanténate de calcium suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final. Les conditions de réaction, telles que la température, le pH et la concentration des réactifs, sont soigneusement surveillées et optimisées afin de maximiser le rendement et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
L'hopanténate de calcium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'hopanténate de calcium en différentes formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de la recherche scientifique
L'hopanténate de calcium a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.
Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier ses interactions avec les récepteurs des neurotransmetteurs.
Médecine : L'hopanténate de calcium est utilisé dans le traitement des affections neurologiques, psychologiques et psychiatriques. .
Mécanisme d'action
L'hopanténate de calcium exerce ses effets par le biais de multiples mécanismes :
Système de l'acide gamma-aminobutyrique : Il agit comme un agoniste du récepteur de l'acide gamma-aminobutyrique-B, améliorant la neurotransmission inhibitrice et augmentant les niveaux de dopamine dans le cerveau.
Métabolisme du glutamate : Le composé influence le métabolisme du glutamate, un neurotransmetteur clé impliqué dans la plasticité synaptique, l'apprentissage et la mémoire.
Mécanisme D'action
Calcium hopantenate exerts its effects through multiple mechanisms:
Gamma-Aminobutyric Acid System: It acts as a gamma-aminobutyric acid-B receptor agonist, enhancing inhibitory neurotransmission and increasing dopamine levels in the brain.
Glutamate Metabolism: The compound influences the metabolism of glutamate, a key neurotransmitter involved in synaptic plasticity, learning, and memory.
Comparaison Avec Des Composés Similaires
L'hopanténate de calcium est structurellement similaire à l'acide pantothénique (vitamine B5) mais présente des modifications uniques qui influent sur ses propriétés pharmacologiques . Des composés similaires comprennent :
Acide pantothénique : Une vitamine impliquée dans la synthèse du coenzyme A.
Acide gamma-aminobutyrique : Un neurotransmetteur qui inhibe l'excitabilité neuronale.
Agents nootropiques : Composés qui améliorent les fonctions cognitives
L'hopanténate de calcium se distingue par ses effets combinés nootropiques, anticonvulsivants et légèrement activants sans provoquer de dépendance ni de symptômes de sevrage .
Propriétés
IUPAC Name |
[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIRAZOPRQNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923707 | |
| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-93-3 | |
| Record name | (Methacryloxymethyl)methyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does (Methacryloxymethyl)methyldimethoxysilane interact with EPDM/PP blends and what are the downstream effects on the material properties?
A1: (Methacryloxymethyl)methyldimethoxysilane (MM-MDMS) acts as a coupling agent and crosslinking enhancer in ethylene propylene diene monomer (EPDM)/polypropylene (PP) blends []. It achieves this through several mechanisms:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)




![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

